2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
Description
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro and phenyl group, and an acetamide moiety linked via a sulfanyl bridge
Properties
Molecular Formula |
C21H22ClN3OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C21H22ClN3OS/c1-14(2)10-11-23-19(26)13-27-21-17-12-16(22)8-9-18(17)24-20(25-21)15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26) |
InChI Key |
UTETZNWODXXSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol, such as thiophenol, under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted quinazoline with an appropriate acylating agent, such as acetic anhydride, in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazolines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(7-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl group and the specific acetamide linkage contribute to its unique reactivity and potential therapeutic applications .
Biological Activity
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C25H22ClN3OS
- Molecular Weight : 447.97968 g/mol
- CAS Number : 443739-03-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide. A study focusing on N-substituted phenyl chloroacetamides demonstrated significant effectiveness against various bacterial strains:
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| Chloroacetamides | Staphylococcus aureus, MRSA | Effective |
| Escherichia coli | Less Effective | |
| Candida albicans | Moderately Effective |
The presence of halogenated substituents on the phenyl ring was noted to enhance lipophilicity, facilitating better membrane penetration, which is crucial for antimicrobial efficacy .
Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. In vitro tests have shown that compounds with similar structural frameworks to 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide exhibit promising antiproliferative effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Panc-1 (Pancreatic) | 0.066 |
| BxPC-3 (Pancreatic) | 0.051 |
| WI38 (Normal Fibroblast) | 0.36 |
The mechanism of action appears to involve DNA intercalation, which disrupts cellular processes leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Testing
A recent study characterized a series of chloroacetamides, including derivatives similar to our compound. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against Gram-positive bacteria, particularly MRSA. The study utilized standard antimicrobial testing methods and confirmed that these compounds met Lipinski’s rule of five, indicating favorable pharmacokinetic properties .
Case Study 2: Anticancer Evaluation
In another investigation into quinazoline derivatives, compounds structurally related to 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide were evaluated for their cytotoxic effects on pancreatic cancer cell lines. The findings revealed that these compounds not only inhibited cell growth effectively but also showed lower toxicity towards normal cells, suggesting a therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
